BenchChemオンラインストアへようこそ!

15-epi-Prostacyclin Sodium Salt

Platelet aggregation Antithrombotic Prostanoid pharmacology

Choose 15-epi-Prostacyclin Sodium Salt for your IP receptor research. Unlike clinical analogs (iloprost, treprostinil, selexipag), this 15-epimer offers: (1) near-complete absence of PGE-like GI activity (colon potency ratio=1 vs PGE₂=100), (2) pure, low-potency coronary dilation without systemic hypotension, and (3) ~73-fold reduced anti-aggregatory potency (IC₅₀ ~330 ng/mL) for use as a stereochemical negative control. Ideal for platelet aggregation assays, isolated vessel studies, and IP receptor binding validation.

Molecular Formula C20H31NaO5
Molecular Weight 374.4 g/mol
Cat. No. B12350352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-epi-Prostacyclin Sodium Salt
Molecular FormulaC20H31NaO5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
InChIInChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1
InChIKeyLMHIPJMTZHDKEW-MYQOGOCISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-epi-Prostacyclin Sodium Salt: Chemical Identity and Research-Grade Specification


15-epi-Prostacyclin Sodium Salt (CAS 61849-14-7) is a synthetic stereoisomer of the endogenous eicosanoid prostacyclin (PGI₂). It exists as the 15-epimer of natural prostacyclin, featuring a characteristic 6,9α-epoxy-Δ⁵-prostenoic acid bicyclic framework that defines the prostacyclin pharmacophore [1]. The sodium salt formulation is the standard research-grade form for experimental applications due to its enhanced aqueous solubility and handling properties relative to the free acid . This compound serves as a tool molecule for probing prostacyclin (IP) receptor pharmacology, with distinct structural and functional characteristics that separate it from both natural PGI₂ and clinically utilized prostacyclin analogs such as iloprost, treprostinil, and selexipag.

Why 15-epi-Prostacyclin Sodium Salt Cannot Be Substituted with Common Prostacyclin Analogs in Research Applications


The prostacyclin receptor (IP) agonist class exhibits substantial pharmacological heterogeneity that precludes interchangeable use of its members. Clinically utilized analogs such as iloprost, treprostinil, and selexipag possess distinct prostanoid receptor selectivity profiles—iloprost demonstrates high EP₁ receptor affinity (Ki = 1.1 nM) that may trigger vasoconstriction [1], while treprostinil acts as a potent DP₁ and EP₂ agonist (EC₅₀ = 0.6 nM and 6.2 nM, respectively) alongside IP agonism [1]. In contrast, 15-epi-prostacyclin sodium salt exhibits a fundamentally different side-effect and tissue-selectivity signature, characterized by the near-complete absence of PGE-like gastrointestinal activity and selective coronary vasodilation without systemic hypotension [2]. Substitution of 15-epi-prostacyclin with a generic IP agonist would therefore confound experimental interpretation—particularly in studies where GI smooth muscle effects, coronary-specific responses, or off-target prostanoid receptor activation are critical variables.

Quantitative Differentiation of 15-epi-Prostacyclin Sodium Salt: Evidence-Based Comparator Data


Platelet Aggregation Inhibition: Potency Comparison of 15-epi-Prostacyclin vs. Natural PGI₂ and PGE₁

15-epi-d,l-PGI₂ (the racemic 15-epimer form encompassing 15-epi-prostacyclin sodium salt) demonstrates measurable but attenuated anti-aggregatory potency relative to natural PGI₂. In platelet-rich plasma stimulated with 2 μM ADP, the IC₅₀ for inhibition of platelet aggregation was approximately 330 ng/mL for 15-epi-d,l-PGI₂, compared to approximately 4.5 ng/mL for PGI₂ and approximately 30 ng/mL for PGE₁ [1]. This represents a ~73-fold reduction in potency versus natural PGI₂ and an ~11-fold reduction versus PGE₁.

Platelet aggregation Antithrombotic Prostanoid pharmacology

Absence of PGE-Like Gastrointestinal Activity: 15-epi-Prostacyclin vs. PGI₂ and PGE₂

A key differentiator of 15-epi-prostacyclin sodium salt is its virtual elimination of prostaglandin E (PGE)-like activity in gastrointestinal smooth muscle preparations. In isolated rat stomach strips and rat colon assays, with PGE₂ defined as the reference standard (potency ratio = 100), 15-epi-d,l-PGI₂ exhibited potency ratios of 0 in stomach strips and 1 in colon strips. For comparison, natural PGI₂ demonstrated potency ratios of 0 (stomach) and 20 (colon) [1]. Thus, 15-epi-prostacyclin produces essentially no contractile activity in either tissue, whereas natural PGI₂ retains measurable activity in colon.

Gastrointestinal smooth muscle Prostanoid receptor selectivity Side-effect profiling

Coronary Vasodilation Selectivity: 15-epi-Prostacyclin vs. Natural PGI₂

15-epi-d,l-PGI₂ exhibits a unique profile of coronary-selective vasodilation without systemic hypotensive effects. In isolated bovine coronary artery preparations, with PGI₂ dilation defined as 100, 15-epi-d,l-PGI₂ produced a dilation potency ratio of 1. Critically, unlike natural PGI₂ (which produces both dilation and coronary contraction), 15-epi-d,l-PGI₂ exhibited a contraction potency ratio of 0 [1]. This indicates that 15-epi-prostacyclin retains measurable but substantially reduced coronary dilator activity (~1% of PGI₂) while completely lacking the paradoxical contractile activity observed with natural PGI₂ and certain other prostacyclin analogs.

Coronary artery Vasodilation Cardiovascular pharmacology

Optimal Experimental Applications for 15-epi-Prostacyclin Sodium Salt Based on Differentiated Evidence


Negative Control for PGI₂-Mediated Platelet Anti-Aggregatory Studies

Given its ~73-fold reduced anti-aggregatory potency relative to natural PGI₂ (IC₅₀ ≅330 ng/mL vs. ≅4.5 ng/mL) [1], 15-epi-prostacyclin sodium salt is ideally suited as an attenuated comparator or negative control in platelet aggregation assays. Researchers investigating structure-activity relationships of the prostacyclin pharmacophore can use this compound to validate that observed anti-aggregatory effects are stereospecific to the natural 15S configuration rather than nonspecific membrane effects.

Gastrointestinal-Exempt Prostacyclin Reference for In Vivo Cardiovascular Studies

The virtual absence of PGE-like gastrointestinal contractile activity (colon potency ratio = 1 vs. PGE₂ = 100; stomach potency ratio = 0) [1] makes 15-epi-prostacyclin sodium salt an essential tool for in vivo cardiovascular experiments where confounding GI smooth muscle effects must be eliminated. This is particularly relevant for studies in conscious animal models where prostacyclin-induced diarrhea or GI discomfort could introduce physiological noise or ethical endpoints.

Coronary-Specific IP Receptor Pharmacological Probing

The distinct coronary dilation-to-contraction ratio (dilation potency = 1, contraction = 0, relative to PGI₂ dilation = 100) [1] positions 15-epi-prostacyclin sodium salt as a valuable reference for isolating coronary vascular IP receptor responses. Unlike certain 5,6-dihydro analogs that exhibit measurable coronary contraction (e.g., 5,6β-dihydro-PGI₂ contraction = 0.34), 15-epi-prostacyclin provides a pure, albeit low-potency, dilatory signal suitable for establishing baseline coronary IP pharmacology in isolated vessel preparations.

Stereochemical Probe in Prostacyclin Receptor Binding Studies

As the 15-epimer of natural prostacyclin, 15-epi-prostacyclin sodium salt serves as a critical stereochemical control in IP receptor binding and activation assays [2]. Comparative displacement studies using this compound alongside 15S-PGI₂ allow researchers to quantify the stereochemical stringency of the IP receptor binding pocket and identify ligand-receptor interactions that are sensitive to inversion at the C-15 hydroxyl position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-epi-Prostacyclin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.